![molecular formula C6H8N2S B14250295 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)- CAS No. 184633-86-1](/img/structure/B14250295.png)
5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-: is a chemical compound known for its unique structure and properties This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halogens, alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Amines: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical assays.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, leading to a decrease in the enzyme’s catalytic function. The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
- 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-
- 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, ®-
- 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (racemic mixture)
Comparison: Compared to its analogs, 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)- exhibits unique stereochemistry, which can influence its reactivity and interaction with biological targets. The (S)-enantiomer may have different pharmacokinetic and pharmacodynamic properties compared to the ®-enantiomer or the racemic mixture, making it a distinct compound with specific applications.
Propriétés
Numéro CAS |
184633-86-1 |
|---|---|
Formule moléculaire |
C6H8N2S |
Poids moléculaire |
140.21 g/mol |
Nom IUPAC |
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol |
InChI |
InChI=1S/C6H8N2S/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m0/s1 |
Clé InChI |
SVGHIJCMRDZNCP-YFKPBYRVSA-N |
SMILES isomérique |
C1[C@@H](CN2C1=NC=C2)S |
SMILES canonique |
C1C(CN2C1=NC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
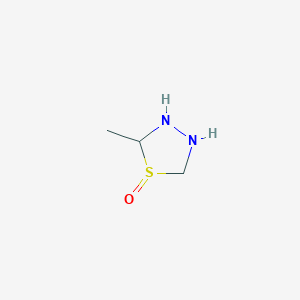
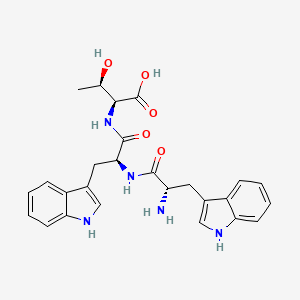
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)

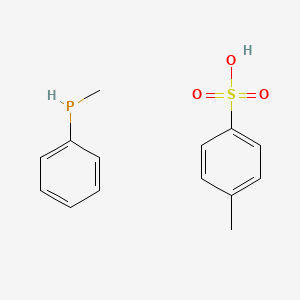
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
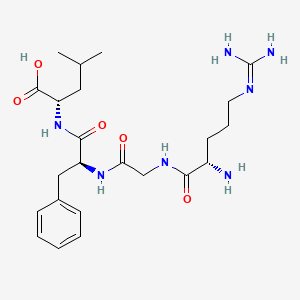

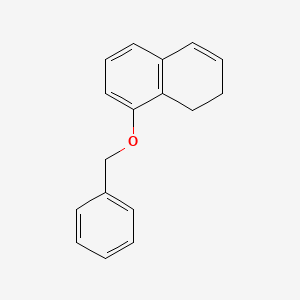
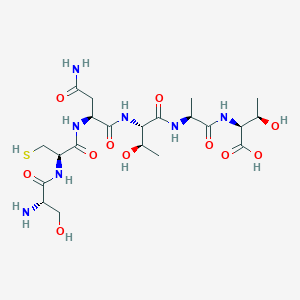
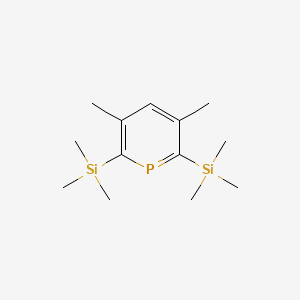
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)

